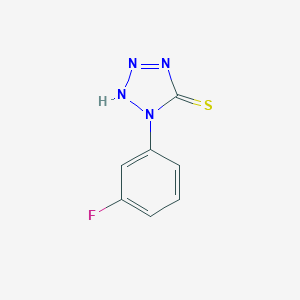

1-(3-fluorophenyl)-1H-tetrazole-5-thiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN4S/c8-5-2-1-3-6(4-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTAYQURXWOBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406985 | |

| Record name | 1-(3-fluorophenyl)-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14210-42-5 | |

| Record name | 1-(3-fluorophenyl)-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Regioselective Synthesis of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol

The primary method for synthesizing the 1,5-disubstituted tetrazole core of this compound involves the regioselective [3+2] cycloaddition reaction. This approach ensures the correct placement of the 3-fluorophenyl substituent at the N1 position of the tetrazole ring.

The formation of the tetrazole ring is most effectively accomplished through a 1,3-dipolar cycloaddition reaction. nih.gov This method is a proficient route for creating 5-substituted 1H-tetrazoles. researchgate.netnih.gov The reaction typically involves the cycloaddition of an azide source, such as sodium azide, to an organic nitrile or a related functional group. researchgate.netnih.gov For 5-mercapto-tetrazoles, the precursor is an isothiocyanate. The mechanism involves the azide ion acting as the 1,3-dipole, which attacks the electrophilic carbon of the isothiocyanate. This concerted or stepwise process leads to the formation of the stable, aromatic five-membered tetrazole ring. nih.gov This synthetic pathway is favored for its efficiency and high atom economy.

The 3-fluorophenyl group is strategically introduced into the molecule by utilizing 3-fluorophenyl isothiocyanate as a key starting material. This precursor contains the desired aromatic moiety already attached to the isothiocyanate group. During the [3+2] cycloaddition with an azide, such as sodium azide, the 3-fluorophenyl group is directly and regioselectively incorporated at the N1 position of the resulting tetrazole ring, yielding the target this compound scaffold. researchgate.net This method allows for the synthesis of ortho-, meta-, and para-fluorophenyl substituted tetrazole thiols by selecting the corresponding isomeric fluorophenyl isothiocyanate. researchgate.net

To enhance the efficiency and yield of the [3+2] cycloaddition for tetrazole synthesis, various catalyst systems and reaction conditions have been explored. Lewis acids are often employed to activate the nitrile or isothiocyanate component towards nucleophilic attack by the azide. For instance, silica sulfuric acid has been demonstrated as an effective heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide, often resulting in high yields (72%-95%). nih.gov Homogeneous catalysts, such as Cobalt(II) complexes with tetradentate ligands, have also been successfully used to promote the reaction under mild conditions. nih.gov

Optimization of reaction conditions often involves the choice of solvent and temperature. Dimethylformamide (DMF) is a commonly used solvent for these cycloadditions. chalcogen.ro Furthermore, alternative energy sources like microwave irradiation have been employed to accelerate related syntheses, such as the formation of ethyl 1-aryl-1H-tetrazole-5-carboxylates, demonstrating a method for rapid and efficient reaction processing. nih.gov

Table 1: Catalyst Systems for Synthesis of Substituted Tetrazoles via [3+2] Cycloaddition

| Catalyst System | Substrates | Solvent | Yield | Reference |

|---|---|---|---|---|

| Silica Sulfuric Acid | Various Nitriles, Sodium Azide | DMF | 72-95% | nih.gov |

Post-Synthetic Modifications and Derivatization Strategies

The synthetic utility of this compound is extended through various reactions targeting the nucleophilic thiol group. This functional handle allows for the introduction of a wide range of substituents, enabling the creation of diverse derivatives. The compound exists in a tautomeric equilibrium between the thiol and thione forms, which influences its reactivity. researchgate.net

The thiol group of this compound is readily alkylated or arylated by reacting it with various electrophiles, such as haloalkanes or phenacyl bromides. researchgate.net These reactions, known as S-alkylation, typically proceed via an SN2 mechanism where the sulfur atom acts as the nucleophile. mdpi.com

The regioselectivity of these reactions (S-alkylation vs. N-alkylation) can be a critical factor and is often controlled by the reaction conditions. For the analogous 1-phenyl tetrazole-5-thione, it has been shown that temperature can dictate the reaction outcome. Michael addition reactions with acrylic esters at room temperature yield S-adducts, whereas the same reaction at 70°C can favor the formation of N-adducts. researchgate.net This demonstrates that precise control of reaction parameters is essential for selective derivatization.

Table 2: Examples of S-Alkylation Reactions on Analogous Tetrazole-5-thiols

| Tetrazole Substrate | Alkylating Agent | Product | Reference |

|---|---|---|---|

| 1-Phenyl-1H-tetrazole-5-thiol | Chloroacetone | 1-((1-Phenyl-1H-tetrazol-5-yl)thio)propan-2-one | researchgate.net |

| 1-Phenyl-1H-tetrazole-5-thiol | Phenacyl bromide | 2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one | researchgate.net |

| 1-Phenyl-1H-tetrazole-5-thiol | Ethyl chloroacetate | Ethyl 2-((1-Phenyl-1H-tetrazol-5-yl)thio)acetate | researchgate.net |

The thiol group is susceptible to oxidation, leading to the formation of a disulfide bond. This oxidative coupling reaction links two molecules of the parent tetrazole-thiol to form a dimeric disulfide. This transformation is a common reaction for thiols and plays a role in various chemical and biological processes. biolmolchem.com A variety of oxidizing agents can be used for this purpose. One effective method involves using dimethyl sulfoxide (DMSO) as the oxidant in the presence of a catalytic amount of hydroiodic acid (HI) under acidic conditions. biolmolchem.com This system provides a clean and efficient conversion of thiols to their corresponding disulfides. biolmolchem.com The catalytic oxidative coupling of the closely related 1-phenyl-1H-tetrazole-5-thiol has also been reported, resulting in the corresponding disulfide product. researchgate.net

Formation of Functionalized Hybrid Molecules

The thiol group at the 5-position of the 1-(3-fluorophenyl)-1H-tetrazole ring serves as a versatile handle for the synthesis of more complex, functionalized hybrid molecules. This is typically achieved through nucleophilic substitution reactions where the thiol acts as a nucleophile. An example of this is the synthesis of hybrid molecules incorporating an indenone moiety.

One specific synthetic route involves the reaction of this compound with a suitable electrophile, leading to the formation of a new carbon-sulfur bond. For instance, the synthesis of 2-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)thio)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one has been reported. researchgate.net This reaction creates a hybrid structure that combines the tetrazole and indenone pharmacophores. Such hybrid molecules are often synthesized to explore novel chemical spaces and biological activities. The synthesis involves a condensation method, linking the tetrazole thiol to another molecular scaffold. researchgate.net

The characterization of these resulting hybrid molecules is crucial to confirm their structure. Techniques such as ¹H-NMR, ¹³C-NMR, and LC-MS are employed to verify the successful formation of the desired product. researchgate.net The development of such hybrid molecules is a common strategy in medicinal chemistry to create compounds with potentially enhanced or novel properties by combining different bioactive fragments. nih.govmdpi.com

Table 1: Synthesis of a Functionalized Indenone Hybrid Molecule

| Reactant A | Reactant B | Product |

|---|

Palladium-Catalyzed Cross-Coupling in Tetrazole Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While the direct synthesis of this compound itself is typically achieved through cyclization, palladium catalysis is instrumental in the synthesis of precursors and more complex tetrazole derivatives. nih.govsemanticscholar.org

These reactions allow for the direct introduction of aryl groups onto heterocyclic rings. semanticscholar.org For instance, a palladium-catalyzed three-component coupling reaction can be employed to construct the tetrazole ring itself from various nitriles, an allyl source, and an azide source. nih.gov In this process, a π-allylpalladium azide complex is proposed as a key intermediate which then undergoes a [3+2] cycloaddition with a cyano compound to form the tetrazole framework. nih.gov

Furthermore, palladium-catalyzed reactions like the Suzuki-Miyaura or Negishi couplings can be used to functionalize a pre-existing tetrazole ring, provided a suitable handle (like a halogen atom) is present on the ring or its substituents. rsc.orgnih.gov These methods offer a versatile approach to creating a library of substituted tetrazole derivatives for various applications. The choice of ligands, such as various phosphines (e.g., PPh₃, (2-furyl)₃P), is critical for the success and efficiency of these catalytic cycles. nih.govrsc.org

Table 2: Overview of Relevant Palladium-Catalyzed Reactions in Heterocyclic Synthesis

| Reaction Type | Catalyst/Ligand Example | Bond Formed | Relevance to Tetrazole Synthesis |

|---|---|---|---|

| Three-Component Coupling | Pd(PPh₃)₄ or Pd₂(dba)₃ / (2-furyl)₃P | C-N, N-N | Direct formation of the tetrazole ring from nitriles. nih.gov |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Phosphine Ligands | C-C (Aryl-Aryl) | Functionalization of aryl substituents on the tetrazole ring. nih.gov |

| Negishi Coupling | PdCl₂(dppf) | C-C (Aryl-Aryl) | Arylation of the tetrazole core or its substituents. rsc.org |

Advanced Spectroscopic and Structural Elucidation of 1 3 Fluorophenyl 1h Tetrazole 5 Thiol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 19F, 31P NMR) for Isomeric and Tautomeric Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol and its derivatives. researchgate.net It provides invaluable information on the electronic environment of magnetically active nuclei, enabling the elucidation of isomeric and tautomeric forms. researchgate.net

The ¹H NMR spectrum of the parent compound and its derivatives typically exhibits signals corresponding to the protons of the fluorophenyl ring. nih.gov For instance, the ¹H NMR spectrum of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione in DMSO-d₆ shows multiplets in the aromatic region (δ = 7.45-7.73 ppm). nih.gov Similarly, ¹³C NMR spectroscopy is instrumental in identifying the carbon framework. The ¹³C NMR spectrum of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione displays a characteristic signal for the thione carbon (C=S) at δ = 162.76 ppm, along with signals for the aromatic carbons. nih.gov

NMR studies are particularly crucial in analyzing the thione-thiol tautomerism prevalent in 5-mercapto-1H-tetrazoles. The equilibrium between the thione and thiol forms can be influenced by factors such as the solvent and the nature of the substituent on the tetrazole ring. Spectroscopic data, including NMR, suggests that the thione form is generally more stable. researchgate.net

Derivatization of the thiol group leads to distinct changes in the NMR spectra, which can be used to confirm the success of a reaction and to characterize the resulting products. For example, in S-substituted derivatives, the appearance of new signals corresponding to the substituent group and shifts in the signals of the tetrazole and phenyl rings are observed. beilstein-journals.org

Table 1: Representative NMR Data for 1-(fluorophenyl)-1H-tetrazole-5-thiol Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione | DMSO-d₆ | 7.45-7.73 (m, 4H, Ar-H) | 162.76 (C=S), 156.39 (C-F), 114.88-137.33 (Ar-C) |

Data sourced from reference nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a powerful means to identify functional groups and probe the bonding characteristics of this compound and its derivatives. researchgate.net

The FT-IR spectra of these compounds typically display a number of characteristic absorption bands. For the parent compound, a broad band in the region of 3100 cm⁻¹ can be attributed to the N-H stretching vibration of the tetrazole ring, indicative of the thione tautomer. researchgate.netresearchgate.net The C=S stretching vibration, a key marker for the thione form, is also expected to be present. The spectra also show characteristic peaks for the C-H stretching of the aromatic ring at around 3063 cm⁻¹. lookchem.com Furthermore, vibrations associated with the tetrazole ring (C=N stretching) and the phenyl ring (C=C stretching) are observed in the 1600-1400 cm⁻¹ region. researchgate.net

Upon derivatization, such as alkylation at the sulfur atom, changes in the FT-IR spectrum are anticipated. The disappearance of the N-H stretching band and the appearance of new bands corresponding to the substituent would confirm the modification. researchgate.net

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For similar tetrazole derivatives, Raman spectra have been used to identify the ring breathing mode and other skeletal vibrations. esisresearch.org Computational studies, often used in conjunction with experimental vibrational spectroscopy, can aid in the precise assignment of vibrational modes. esisresearch.orgpnrjournal.com

Table 2: Key FT-IR Vibrational Frequencies for Tetrazole Derivatives

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (thione tautomer) | ~3100 |

| C-H Stretch (aromatic) | ~3063 |

| C=N Stretch (tetrazole ring) | 1590-1620 |

| C=C Stretch (aromatic ring) | 1400-1600 |

Data compiled from references researchgate.netresearchgate.netlookchem.com

Mass Spectrometry Techniques (LC-MS, ESI-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. researchgate.net Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed. researchgate.net

The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. For this compound, the expected molecular weight is approximately 196.2 g/mol . chemicalbook.comlabshake.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition. mdpi.com

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For phenyl-tetrazole derivatives, common fragmentation pathways include the loss of N₂ from the tetrazole ring and cleavage of the bond between the phenyl group and the tetrazole ring. nist.govnist.gov The fragmentation of the fluorophenyl group can also lead to characteristic ions. Analysis of these fragments helps to piece together the structure of the parent molecule and its derivatives. researchgate.net

LC-MS is particularly useful for the analysis of reaction mixtures and for the purification of these compounds, as it combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction of the Parent Compound

While a specific single-crystal X-ray diffraction study for the parent compound this compound was not found in the provided search results, studies on closely related analogs like 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione provide significant insights. nih.gov Such analyses confirm the thione tautomer in the solid state and reveal a non-planar molecular geometry, with a notable dihedral angle between the tetrazole and benzene (B151609) rings. nih.gov The crystal packing is often stabilized by intermolecular hydrogen bonds, such as N—H⋯S interactions, which can link molecules into dimers or larger supramolecular assemblies. nih.gov

Crystallographic Studies of Derivatized and Coordinated Species

Crystallographic studies of derivatized and coordinated species of 1-(phenyl)-1H-tetrazole-5-thiol and its analogs have been reported. lookchem.comresearchgate.net For instance, the reaction of 1-phenyl-1H-tetrazole-5-thiol with metal ions can lead to the formation of coordination polymers. lookchem.comresearchgate.net Single-crystal X-ray diffraction of these complexes reveals the coordination modes of the tetrazole ligand. lookchem.comresearchgate.net The ligand can coordinate to metal centers through its sulfur and/or nitrogen atoms, leading to diverse structural motifs such as one-dimensional chains or discrete binuclear complexes. lookchem.com These studies also show that in some cases, in situ oxidative coupling of two thiol ligands can occur, forming a disulfide bridge. lookchem.com

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Phase Transitions and Stability Profiles in Research Contexts

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of novel chemical entities, providing critical insights into their thermal stability, decomposition pathways, and phase transition behavior. For this compound and its derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in establishing their viability for various research and development applications by mapping out their thermal profiles. While specific experimental data for this compound is not extensively available in public literature, the thermal behavior of analogous aryl-tetrazole compounds provides a strong basis for understanding its expected stability and decomposition characteristics.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the onset of decomposition, identifying intermediate thermal events, and ascertaining the final residual mass. For a compound like this compound, a TGA thermogram would typically show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, a significant drop in mass would be observed, corresponding to the decomposition of the molecule. The decomposition of tetrazole derivatives often involves the extrusion of nitrogen gas (N₂), which constitutes a substantial portion of the molecule's mass.

Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. DSC can detect endothermic events such as melting, boiling, and sublimation, as well as exothermic events like decomposition and crystallization. For this compound, a DSC curve would be expected to show a sharp endothermic peak corresponding to its melting point. At higher temperatures, a broad exothermic peak would likely be observed, indicating the energy released during decomposition. The position and area of this exothermic peak provide valuable information about the decomposition temperature and the energy of decomposition, respectively.

Research on related 1-phenyl-1H-tetrazole derivatives has shown that the tetrazole ring typically decomposes exothermically at temperatures between 190°C and 240°C. The substitution on the phenyl ring can influence this decomposition temperature. For instance, electron-withdrawing groups can affect the electronic structure of the tetrazole ring and, consequently, its thermal stability. The presence of a fluorine atom at the meta-position of the phenyl ring in this compound is expected to influence its thermal properties compared to the unsubstituted 1-phenyl-1H-tetrazole-5-thiol.

To illustrate the type of data obtained from these analyses, the following tables present hypothetical thermal analysis data for this compound, based on typical values for similar compounds.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value |

| Onset Decomposition Temperature (Tonset) | ~ 200 - 220 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | ~ 225 - 245 °C |

| Final Decomposition Temperature (Tfinal) | ~ 280 - 300 °C |

| Residual Mass at 500 °C | < 10% |

Note: This data is illustrative and based on the thermal behavior of analogous compounds. Actual experimental values may vary.

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value |

| Melting Point (Tm) | ~ 140 - 160 °C (Endotherm) |

| Onset of Decomposition (Td) | ~ 205 - 225 °C (Exotherm) |

| Peak Decomposition Temperature | ~ 230 - 250 °C (Exotherm) |

| Enthalpy of Decomposition (ΔHd) | High (Exothermic) |

Note: This data is illustrative and based on the thermal behavior of analogous compounds. Actual experimental values may vary.

The study of such thermal properties is essential for understanding the stability limits of this compound and its derivatives, which is a critical consideration in the development of new materials and chemical intermediates. Further experimental research is necessary to precisely determine the thermal profile of this specific compound and its derivatives.

Tautomerism, Prototropy, and Conformational Analysis

Thiol-Thione Tautomerism in 1-(3-fluorophenyl)-1H-tetrazole-5-thiol

1-substituted-1H-tetrazole-5-thiol derivatives, including the 3-fluorophenyl substituted compound, are known to exist as a dynamic equilibrium of two primary tautomeric forms: the thiol form and the thione form. sjpas.com This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the sulfur atom and a nitrogen atom of the tetrazole ring.

The equilibrium involves the this compound (thiol form) and its isomer, 1-(3-fluorophenyl)-1,4-dihydro-5H-tetrazole-5-thione (thione form). sjpas.com The thione form is often considered to be more stable in condensed phases and solutions. The deprotonation of either form results in a resonance-stabilized 6π-electron anionic system.

Table 1: Tautomeric Forms of this compound

| Tautomer Name | Chemical Structure | Key Features |

| Thiol Form | This compound | Contains a C-S single bond and an S-H (thiol) group. The tetrazole ring is aromatic. |

| Thione Form | 1-(3-fluorophenyl)-1,4-dihydro-5H-tetrazole-5-thione | Contains a C=S double bond (thione) and an N-H group on the tetrazole ring. |

Spectroscopic methods provide direct evidence for the existence of the thiol-thione equilibrium in solution and the solid state.

Infrared (IR) Spectroscopy : The IR spectrum of such compounds typically shows absorption bands characteristic of both forms. The presence of a band in the region of 2550-2600 cm⁻¹ can be attributed to the S-H stretching vibration of the thiol tautomer. Conversely, a strong absorption band corresponding to the C=S stretching vibration, usually found in the 1250-1020 cm⁻¹ range, indicates the presence of the thione tautomer. Additionally, a broad N-H stretching band around 3400-3200 cm⁻¹ further supports the existence of the thione form. pnrjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR spectroscopy, the proton of the S-H group in the thiol form and the N-H proton in the thione form would appear at distinct chemical shifts. For example, in related tetrazole derivatives, the N-H proton signal can appear as a broad singlet at a downfield chemical shift (e.g., δ 13-17 ppm), which is characteristic of the thione form in solvents like DMSO-d₆. pnrjournal.comrsc.org The specific chemical shifts can be influenced by solvent, concentration, and temperature due to the dynamic equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy : The electronic spectra of the two tautomers differ due to their distinct chromophoric systems. The thione form, with its C=S group, typically exhibits absorption at a longer wavelength compared to the thiol form. Changes in the absorption spectra upon varying solvent polarity can be used to study the equilibrium shift.

The position of the thiol-thione equilibrium is highly sensitive to the surrounding environment and the electronic nature of the substituents on the phenyl ring.

Solvent Polarity : The equilibrium between the tautomers is significantly influenced by the polarity of the solvent. researchgate.net Polar solvents tend to stabilize the more polar tautomer. The thione form, with its greater dipole moment due to the C=S and N-H bonds, is generally favored in polar solvents like DMSO or water. In contrast, non-polar solvents tend to favor the less polar thiol form. researchgate.net This shift is a consequence of the differential solvation of the two tautomers.

Substituent Effects : The electronic properties of the substituent on the phenyl ring can modulate the relative stabilities of the tautomers. The 3-fluoro substituent on the phenyl ring is moderately electron-withdrawing. This can influence the acidity of the N-H proton in the thione form and the S-H proton in the thiol form, thereby shifting the equilibrium. Electron-withdrawing groups can impact the aromaticity of the tetrazole ring system, which in turn affects the stability of the respective tautomers. ijsr.net

Computational Studies on Tautomeric Preference and Energy Barriers

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of tautomers and the energy barriers associated with their interconversion. researchgate.net

Theoretical studies on parent tetrazole-5-thione and its derivatives consistently show that the thione form is energetically more stable than the thiol form in the gas phase and in solution. researchgate.net For instance, calculations at the DFT/B3LYP level of theory have shown the thione tautomer to be more stable. researchgate.net The energy difference between the tautomers is a key determinant of their equilibrium population.

Computational models can also elucidate the transition state for the proton transfer reaction that connects the two tautomers. The calculated activation energy barrier provides insight into the rate of interconversion. For related tetrazole systems, these barriers are generally low enough to allow for a rapid equilibrium at room temperature. nih.gov

Table 2: Representative Computational Data for Tetrazole-Thiol Tautomerism

| Computational Method | Property Calculated | General Finding | Reference |

| DFT, MP2 | Relative Stability | The thione form (A) is the most stable isomer in both the gas phase and in solution. | researchgate.net |

| CBS-Q, CBS-QB3 | Relative Energy | High-level calculations confirm the greater stability of the thione tautomer. | researchgate.net |

| MP2/6-311G** | Activation Energy Barrier | Hydrogen-shift reactions have significant energy barriers, indicating the distinct nature of the tautomers. | nih.gov |

Note: This table presents general findings for the tetrazole-thiol system as specific data for the 1-(3-fluorophenyl) derivative were not available in the cited literature. The trends are expected to be similar.

Conformational Dynamics of the 3-Fluorophenyl Moiety and its Impact on Overall Structure

For the closely related 1-phenyl-1H-tetrazole-5-thiol, X-ray crystallography has shown that the molecule adopts a nonplanar structure in the solid state, with a significant torsion angle of 54.99(7)° between the tetrazole and benzene (B151609) rings. researchgate.net A similar non-planar, twisted conformation is expected for the 3-fluorophenyl derivative. The presence of the fluorine atom at the meta position is not expected to introduce significant additional steric hindrance that would drastically alter this preference for a non-planar structure, but it can influence the electronic distribution and intermolecular interactions. This conformational preference impacts the crystal packing and can influence how the molecule interacts with biological targets. nih.govsemanticscholar.org

Coordination Chemistry and Metallorganic Interactions

Ligand Design Principles for 1-(3-fluorophenyl)-1H-tetrazole-5-thiol

The design of ligands based on the 1-aryl-1H-tetrazole-5-thiol scaffold is centered around several key molecular features. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, although in the solid state and in coordination complexes, the thione form and its deprotonated thiolate analogue are prevalent.

The primary donor sites for metal coordination are the soft sulfur atom of the thiolate group and the harder nitrogen atoms of the tetrazole ring. The presence of the 3-fluorophenyl substituent is a critical design element. Fluorine is a highly electronegative atom, and its placement at the meta-position exerts a significant electron-withdrawing inductive effect (-I) on the phenyl ring. This effect influences the electron density across the entire ligand, modulating the pKa of the thiol group and the Lewis basicity of the nitrogen and sulfur donor atoms. This electronic tuning can affect the strength and nature of the metal-ligand bonds, potentially stabilizing different oxidation states of the metal center compared to the non-fluorinated analogue.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The general procedure consists of first treating the ligand with a base (e.g., sodium hydroxide or an amine) to form the corresponding thiolate salt. This is followed by the addition of a metal salt (e.g., chlorides, nitrates, or acetates), leading to the formation of the coordination complex, which often precipitates from the solution.

Characterization of the resulting complexes relies on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal. Shifts in the vibrational frequencies of the C=N, N-N, and C-S bonds in the complex compared to the free ligand provide evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used for diamagnetic complexes to characterize the ligand environment. Changes in the chemical shifts upon coordination can elucidate the binding mode.

Elemental Analysis: Provides the empirical formula of the complex, confirming the metal-to-ligand stoichiometry.

Molar Conductivity Measurements: Used to determine whether the complexes are ionic or neutral in solution.

The deprotonated form of 1-aryl-1H-tetrazole-5-thiol is a versatile building block in coordination chemistry, capable of adopting several distinct coordination modes. This versatility allows for the construction of a wide array of molecular architectures, from simple mononuclear species to complex multidimensional coordination polymers. researchgate.net The specific mode adopted depends on factors such as the nature of the metal ion (hard/soft acid character), the presence of co-ligands, the reaction conditions, and the metal-to-ligand ratio.

The primary coordination modes observed for analogous ligands include:

Monodentate S-coordination: The ligand binds to a single metal center through the sulfur atom of the thiolate group. This is common with soft metal ions like Hg(II). tjpsj.org

Monodentate N-coordination: The ligand coordinates to a metal via one of the nitrogen atoms of the tetrazole ring, typically N4.

Bidentate S,N-chelation: The ligand forms a stable five-membered ring by coordinating to a single metal center through both the sulfur atom and a nitrogen atom (usually N4).

Bidentate S-bridging: The sulfur atom bridges two metal centers.

Bidentate S,N-bridging: The ligand bridges two metal centers using the sulfur atom and a nitrogen atom.

Tridentate and Tetradentate Bridging: In more complex structures, the ligand can bridge multiple metal centers using its sulfur and various nitrogen atoms, leading to the formation of 2D or 3D coordination polymers. researchgate.net

Table 1: Common Coordination Modes of 1-Aryl-1H-tetrazole-5-thiolate Ligands

| Coordination Mode | Description | Donor Atoms Involved | Resulting Structure |

|---|---|---|---|

| Monodentate | Binds to a single metal ion | S or N | Simple complexes |

| Bidentate Chelating | Binds to a single metal ion at two points | S and N4 | Mononuclear complexes with chelate rings |

| Bidentate Bridging | Links two metal ions | S (μ₂-S) or S and N | Dinuclear complexes or coordination polymers |

| Polydentate Bridging | Links multiple metal ions | S and multiple N atoms | 2D or 3D coordination polymers |

The sulfur and nitrogen donor atoms of this compound make it an excellent ligand for a wide range of transition metals. The soft thiolate donor shows a strong affinity for soft or borderline Lewis acids such as Cd(II), Hg(II), Au(I), Ag(I), Pd(II), and Pt(II). acs.org The harder nitrogen atoms can coordinate effectively with borderline acids like Co(II) and Zn(II).

Studies on analogous ligands have demonstrated the formation of diverse complexes:

Mercury (Hg): Forms stable complexes, often exhibiting monodentate coordination through the sulfur atom. tjpsj.orgresearchgate.net

Cobalt (Co): Has been shown to form both mononuclear and polymeric structures with 1-substituted tetrazole-5-thiol ligands, displaying various coordination modes. researchgate.net

Copper (Cu), Nickel (Ni): These metals form stable complexes that can be used in catalytic applications. zjwintime.com

Palladium (Pd) and Platinum (Pt): These metals are known to form stable nanoparticles when capped with 1-substituted tetrazole-5-thiols, indicating strong coordination. acs.org

Based on this precedent, this compound is expected to form stable complexes with the aforementioned transition metals, with the potential for creating novel materials with interesting catalytic or electronic properties.

The coordination chemistry of tetrazole-based ligands extends to lanthanide and main group metals, although this area is less explored than that of transition metals.

Lanthanide Metals: Lanthanide ions are hard Lewis acids with large ionic radii and high coordination numbers. nih.gov They typically show a preference for hard donor atoms like oxygen. However, numerous lanthanide complexes with N-donor heterocyclic ligands, including tetrazoles, have been successfully synthesized. researchgate.netnih.gov For this compound, coordination to lanthanide ions would most likely occur through the nitrogen atoms of the tetrazole ring. The synthesis of such complexes can be challenging but offers opportunities for developing materials with unique photoluminescent properties. nih.gov

Main Group Metals: The interaction of tetrazole-thiol ligands with main group metals is also an area of interest. For example, complexes of the related 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol with Sn(II) have been reported, where the ligand acts as a bidentate chelator. nih.gov It is plausible that this compound could form stable complexes with main group elements like Sn, Pb, or Bi, potentially exhibiting interesting structural features.

Structural Analysis of Coordination Compounds

X-ray crystallographic studies of metal complexes with analogous 1-aryl-1H-tetrazole-5-thiol ligands have been instrumental in confirming their versatile coordination behavior. researchgate.net These studies have provided unambiguous evidence for the various coordination modes outlined in section 5.2.1, from simple monodentate linkages to intricate three-dimensional frameworks.

For example, the crystal structure of a cobalt complex with 1-methyl-5-mercapto-tetrazole revealed a one-dimensional polymeric chain where the ligand coordinates in an N-bonding monodentate fashion. researchgate.net In another example, a copper(I) complex with 1-phenyl-1H-tetrazole-5-thiol was shown to form a two-dimensional coordination polymer with the ligand acting as a µ₄-bridging unit. researchgate.net The structural data obtained from these analyses are crucial for understanding the structure-property relationships in these materials and for the rational design of new functional coordination compounds.

Table 2: Illustrative Crystallographic Data for a Representative Metal-Tetrazole Thiolate Complex Data for [Co(mmtz)₂(4,4'-bipy)(H₂O)₂]n, an analogue complex. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.038(3) |

| b (Å) | 14.502(5) |

| c (Å) | 13.923(5) |

| β (˚) | 109.434(6) |

| Volume (ų) | 1910.1(11) |

| Z | 4 |

| Coordination Geometry | Distorted Octahedral |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, orbital energies, and molecular stability, which are fundamental to predicting chemical reactivity. numberanalytics.com

The 1H-tetrazole-5-thiol core of the molecule can exist in different tautomeric forms, primarily the thiol and thione forms. Density Functional Theory (DFT) is a robust computational method used to determine the relative stability of these tautomers. researchgate.net Calculations typically show that the thione form is energetically more favorable than the thiol form in the gas phase for related tetrazole-thiol compounds. researchgate.net This stability can be attributed to factors such as intramolecular hydrogen bonding and favorable electronic delocalization. researchgate.net

DFT is also employed to calculate the energy barriers for chemical reactions, providing insight into the kinetics of processes such as proton transfer between tautomers. researchgate.net A higher energy barrier indicates a slower reaction rate.

| Tautomeric Form | Hypothetical Relative Energy (kcal/mol) | Description |

|---|---|---|

| Thiol Form | +2.5 | The less stable tautomer where the proton is attached to the sulfur atom. |

| Thione Form | 0.0 | The most stable tautomer, characterized by a carbon-sulfur double bond and a proton on a nitrogen atom of the tetrazole ring. |

Frontier Molecular Orbital (FMO) theory is a key concept used to predict the reactivity of molecules. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com FMO analysis of molecules similar to 1-(3-fluorophenyl)-1H-tetrazole-5-thiol helps identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. researchgate.netajchem-a.com

| Parameter | Hypothetical Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.8 | Indicates the energy of the outermost electrons; relates to electron-donating ability. |

| LUMO Energy | -1.5 | Indicates the energy of the lowest available electron orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 | A larger gap implies higher kinetic stability and lower chemical reactivity. ajchem-a.com |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility, particularly the rotation around the single bond connecting the fluorophenyl ring to the tetrazole ring. This analysis helps understand how the molecule might adapt its shape to fit into a biological target's binding site.

When a ligand is docked into a protein, MD simulations are crucial for assessing the stability of the predicted binding pose. researchgate.net These simulations can reveal how the ligand and protein interact in a dynamic environment, including the role of solvent molecules, and can help refine the understanding of the ligand-target interactions by highlighting key hydrogen bonds and hydrophobic contacts that persist over time. nih.gov

Molecular Docking Studies for Biological Target Identification and Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the binding sites of proteins and enzymes.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its active site contains two copper ions. ias.ac.inmdpi.com Tetrazole derivatives have been investigated as tyrosinase inhibitors. ias.ac.innih.gov Docking studies suggest that the tetrazole-thiol moiety of this compound could chelate the copper ions in the tyrosinase active site, thereby inhibiting its function. ias.ac.in The fluorophenyl group would likely engage in hydrophobic interactions with surrounding amino acid residues.

| Interaction Type | Potential Interacting Components |

|---|---|

| Coordination/Chelation | Thiol/Thione sulfur and tetrazole nitrogens with active site Copper ions (CuA, CuB). |

| Hydrophobic Interactions | 3-fluorophenyl ring with residues like Valine, Phenylalanine. |

| Hydrogen Bonding | Tetrazole nitrogen atoms with residues like Histidine. |

Acetylcholinesterase (AChE): AChE is a critical enzyme in the nervous system, and its inhibition is a key strategy for treating Alzheimer's disease. nih.gov The active site of AChE features a deep gorge containing a catalytic anionic site (CAS) at the bottom and a peripheral anionic site (PAS) at the entrance. tci-thaijo.org Docking studies of similar compounds suggest that the fluorophenyl ring of this compound could form π-π stacking interactions with aromatic residues like Trp286 in the PAS, while the tetrazole moiety could interact with residues such as Trp86 and His447 in the CAS. nih.govplos.org

| Binding Site | Interaction Type | Potential Interacting Residues |

|---|---|---|

| Peripheral Anionic Site (PAS) | π-π Stacking | Trp286, Tyr337 |

| Catalytic Anionic Site (CAS) | π-π Stacking / Hydrogen Bonding | Trp86, His447 |

Tubulin: Tubulin is a protein that polymerizes to form microtubules, which are essential for cell division. It is a validated target for anticancer drugs. bwise.krnih.gov Many inhibitors bind to the colchicine (B1669291) binding site located at the interface of α- and β-tubulin. semanticscholar.org Molecular docking studies have shown that tetrazole-containing compounds can fit into this site. semanticscholar.org For this compound, the 3-fluorophenyl ring could occupy a hydrophobic pocket, while the tetrazole-thiol group could form crucial hydrogen bonds with residues such as Asnβ258 or Lysβ352, disrupting tubulin polymerization. semanticscholar.org

| Interaction Type | Potential Interacting Residues |

|---|---|

| Hydrogen Bonding | Asnβ258, Lysβ352, Thrβ240 |

| Hydrophobic Interactions | Leuβ248, Alaβ316, Valβ318 |

Kinases: Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequent targets in oncology. nih.gov Many kinase inhibitors are designed to compete with ATP for binding in a conserved pocket. rsc.org Molecular docking can be used to evaluate the potential of this compound as a kinase inhibitor. A typical binding mode would involve the tetrazole ring forming hydrogen bonds with the "hinge" region of the kinase, a critical interaction for many inhibitors. nih.gov The fluorophenyl moiety would extend into a more solvent-exposed region, where it could form additional hydrophobic or van der Waals interactions.

| Binding Region | Interaction Type | Description |

|---|---|---|

| Hinge Region | Hydrogen Bonding | The tetrazole ring acts as a hydrogen bond donor/acceptor with the backbone of the hinge residues (e.g., Met). |

| Hydrophobic Pocket | Hydrophobic Interactions | The 3-fluorophenyl ring occupies a pocket lined with hydrophobic amino acids. |

| Solvent-Exposed Region | van der Waals contacts | Potential for further interactions to improve selectivity and affinity. |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence a particular biological response, QSAR models can predict the activity of new, untested compounds. For derivatives of 1-phenyl-1H-tetrazole-5-thiol, QSAR studies are instrumental in forecasting their potential as therapeutic agents, for instance, in antimicrobial or anticancer applications.

A typical QSAR study involves the calculation of a wide array of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological. For a series of compounds structurally related to this compound, these descriptors would be correlated with their experimentally determined biological activities (e.g., IC50 values) using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS).

Key Molecular Descriptors in QSAR Models for Tetrazole Derivatives:

Electronic Descriptors: These describe the electronic aspects of the molecule. For instance, the presence of the electron-withdrawing fluorine atom on the phenyl ring significantly influences the dipole moment and the distribution of electrostatic potential. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also crucial electronic descriptors that can relate to a compound's reactivity and interaction with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and specific van der Waals surface areas can be important in determining how well the molecule fits into the active site of a biological target.

Hydrophobic Descriptors: The partition coefficient (logP) is a common descriptor for hydrophobicity, which plays a critical role in how a drug is absorbed, distributed, metabolized, and excreted.

Topological Descriptors: These are numerical values that describe the atomic connectivity in the molecule, such as the Wiener index or Kier & Hall connectivity indices.

| Molecular Descriptor | Descriptor Type | Potential Influence on Bioactivity |

|---|---|---|

| LogP | Hydrophobic | Affects cell membrane permeability and distribution. |

| Dipole Moment | Electronic | Influences interactions with polar residues in a biological target. |

| HOMO Energy | Electronic | Relates to the molecule's ability to donate electrons in a reaction. |

| LUMO Energy | Electronic | Relates to the molecule's ability to accept electrons. |

| Molar Refractivity (MR) | Steric | Correlates with the volume of the molecule and its binding to a receptor. |

| Topological Polar Surface Area (TPSA) | Topological | Predicts drug transport properties. |

The development of robust QSAR models for this compound and its analogs can guide the synthesis of new derivatives with potentially enhanced biological efficacy.

Photo-physical Properties and Optoelectronic Material Design through Computational Approaches

Computational methods, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for investigating the photo-physical properties of molecules and guiding the design of novel optoelectronic materials. For "this compound," these computational approaches can predict its behavior upon interaction with light, which is crucial for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and non-linear optics.

Key Photo-physical Properties Investigated Computationally:

Absorption and Emission Spectra: TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption and emission spectra of the molecule. This includes the wavelength of maximum absorption (λmax) and emission, as well as the oscillator strength, which is related to the intensity of the absorption.

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the HOMO and LUMO are fundamental to understanding the electronic transitions. The HOMO-LUMO energy gap is a key parameter that influences the color and reactivity of the molecule. A smaller energy gap generally corresponds to absorption at longer wavelengths.

Intramolecular Charge Transfer (ICT): In molecules with distinct electron-donating and electron-accepting parts, excitation with light can lead to a transfer of electron density from the donor to the acceptor. Computational analysis of the molecular orbitals involved in the electronic transitions can reveal the extent of ICT, which is a desirable property for many optoelectronic applications.

Non-Linear Optical (NLO) Properties: Molecules with significant ICT character often exhibit large first hyperpolarizability (β) values, which is a measure of their second-order NLO response. Computational methods can calculate these properties, indicating the potential of the material for applications in frequency conversion and optical switching.

For this compound, computational studies would likely focus on how the interplay between the fluorophenyl group and the tetrazole-5-thiol moiety influences these photo-physical parameters. The results of such studies can guide the design of new materials by suggesting chemical modifications that would tune the absorption and emission wavelengths or enhance the NLO properties.

| Calculated Property | Computational Method | Relevance to Optoelectronic Design |

|---|---|---|

| Absorption Wavelength (λmax) | TD-DFT | Determines the color of the material and its light-harvesting capabilities. |

| Emission Wavelength | TD-DFT | Predicts the color of light emitted, crucial for OLED applications. |

| HOMO-LUMO Energy Gap | DFT | Influences the electronic and optical properties; a key target for tuning. |

| First Hyperpolarizability (β) | DFT/TD-DFT | Indicates the potential for non-linear optical applications. |

| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution and predicts sites for intermolecular interactions. |

Through these computational approaches, a detailed understanding of the electronic structure and excited-state dynamics of this compound can be achieved, paving the way for its rational application in the design of advanced functional materials.

Materials Science and Sensing Applications

Corrosion Inhibition Mechanisms on Metal Surfaces

Tetrazole derivatives, particularly those containing sulfur and nitrogen atoms, are recognized for their efficacy as corrosion inhibitors for various metals and alloys in acidic environments. The compound 1-(3-fluorophenyl)-1H-tetrazole-5-thiol is expected to exhibit strong corrosion-inhibiting properties through a mechanism involving the adsorption of its molecules onto the metal surface, forming a protective barrier that impedes corrosive processes.

The inhibition mechanism is primarily based on the presence of heteroatoms (N and S) with lone pairs of electrons and the aromatic phenyl ring. These features facilitate the molecule's adsorption on the metal surface. The process can occur through:

Chemisorption: The sulfur and nitrogen atoms in the molecule can form coordinate bonds with the vacant d-orbitals of metal atoms (like iron), leading to strong chemical adsorption.

Physisorption: Electrostatic interactions can occur between the protonated inhibitor molecules and a metal surface carrying a net charge.

Once adsorbed, the inhibitor molecules form a protective film that isolates the metal from the aggressive medium. This film blocks the active sites for both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thus acting as a mixed-type inhibitor. electrochemsci.orgelectrochemsci.org Studies on the analogous compound, 1-phenyl-1H-tetrazole-5-thiol (PTZ), have shown that it effectively protects Q235 steel in 1 M HCl, with the inhibition efficiency increasing with concentration. electrochemsci.org The presence of the electron-withdrawing fluorine atom on the phenyl ring in this compound can further enhance its adsorption tendency and, consequently, its inhibition efficiency by modifying the electron density of the molecule. researchgate.net The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. electrochemsci.orgresearchgate.net

Table 1: Corrosion Inhibition Data for an Analogous Compound (1-Phenyl-1H-tetrazole-5-thiol) on Q235 Steel in 1 M HCl

| Inhibitor Concentration (mM) | Inhibition Efficiency (%) |

| 0.5 | 85.2 |

| 1.0 | 90.5 |

| 2.0 | 94.3 |

| 5.0 | 97.1 |

Data sourced from studies on a closely related, non-fluorinated tetrazole thiol derivative. electrochemsci.org

Integration into Polymeric and Nanomaterial Architectures

The thiol group and the aromatic ring of this compound provide versatile handles for its integration into more complex material architectures, such as functionalized nanoparticles and immobilized enzyme systems for sensing.

The thiol (-SH) group has a strong affinity for the surfaces of noble metal nanoparticles, such as gold (Au) and silver (Ag), forming stable metal-thiolate bonds. nih.govacs.org This property allows this compound to be used as a ligand for the surface functionalization of nanoparticles. This process is crucial for preventing nanoparticle aggregation and for imparting specific chemical functionalities to the nanoparticle surface. nih.govmdpi.com

The functionalization process typically involves a ligand exchange reaction where existing, weakly bound capping agents on the nanoparticle surface are replaced by the thiol-containing molecule. acs.org By anchoring this compound to a nanoparticle surface, the properties of the tetrazole and the fluorophenyl group are conferred upon the nanomaterial. The fluorinated phenyl group can introduce hydrophobicity, while the tetrazole ring can act as a coordination site for other metal ions or as a proton-responsive unit. acs.org Such functionalized nanoparticles are key components in the development of advanced sensors, catalysts, and drug delivery systems. nih.gov

The ability to functionalize nanoparticles with this compound and its isomers is directly applicable to the development of biosensors. Nanoparticles provide a high surface area and a favorable microenvironment for immobilizing enzymes, enhancing their stability and activity. mdpi.comacs.org

A notable application involves the immobilization of the enzyme acetylcholinesterase (AChE) onto nanoparticles functionalized with fluorophenyl-tetrazole-thiol derivatives. mdpi.com AChE-based biosensors are widely used for the detection of organophosphorus and carbamate (B1207046) pesticides, which are potent inhibitors of the enzyme. rsc.orgomicsonline.org In such a system, the functionalized nanoparticles act as a stable support for the enzyme. nih.gov The sensor operates by measuring the enzymatic activity of AChE, which decreases in the presence of pesticides. The high sensitivity of these nanosensors allows for the detection of pesticides at very low concentrations. nih.gov The stability of the immobilized enzyme is significantly improved compared to the free enzyme, allowing for repeated use and longer storage times. acs.org

Table 2: Performance Characteristics of an Acetylcholinesterase (AChE) Biosensor for Pesticide Detection

| Parameter | Value |

| Enzyme | Acetylcholinesterase (AChE) |

| Support Matrix | Functionalized Nanoparticles |

| Target Analytes | Organophosphorus Pesticides |

| Detection Principle | Inhibition of AChE enzymatic activity |

| Detection Limit | Nanomolar (nM) to picomolar (pM) range |

| Key Advantages | High sensitivity, good stability, reusability |

Data represents typical performance for AChE biosensors based on nanoparticle immobilization. mdpi.comnih.gov

Fabrication of Coordination Polymers and Metal-Organic Frameworks (MOFs) with Tetrazole-5-thiolate Ligands

The deprotonated form of this compound, the tetrazole-5-thiolate anion, is an excellent ligand for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). lifechemicals.comrsc.org The ligand possesses multiple potential coordination sites: the four nitrogen atoms of the tetrazole ring and the exocyclic sulfur atom. unimi.itresearchgate.net This versatility allows it to bind to metal ions in various modes, including monodentate (through S or N), bidentate-chelating (through S and N), or bridging fashions. researchgate.net

Applications in Electronics and Proton Transport Materials

The nitrogen-rich tetrazole ring is a key functional group for applications in electronics and as a component of proton-conducting materials. nih.gov The planar, electron-rich system of the tetrazole ring can influence the electronic properties of materials in which it is incorporated. bohrium.com

Recent research has focused on incorporating uncoordinated tetrazole groups into MOFs to facilitate proton transport. researchgate.net The acidic N-H proton of the tetrazole ring can participate in hydrogen-bonding networks, creating pathways for proton conduction. nih.gov MOFs functionalized with tetrazole groups have shown promising proton conductivity values, especially under humid conditions, making them potential candidates for proton exchange membranes in fuel cells. nih.gov The presence of numerous tetrazole groups, along with other polar moieties, can create dense hydrogen-bond networks that are essential for efficient proton transport. nih.gov While specific studies on this compound for these applications are not widespread, its inherent tetrazole moiety makes it a promising building block for the design of new materials with tailored electronic and proton-conducting properties.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Future research will likely focus on developing more efficient, environmentally benign, and sustainable methods for synthesizing 1-(3-fluorophenyl)-1H-tetrazole-5-thiol and its analogues. Traditional synthetic routes are being re-evaluated to improve yields, reduce waste, and avoid hazardous reagents. eurekaselect.comjchr.org

Key areas for exploration include:

Multicomponent Reactions (MCRs): MCRs, such as the Ugi-azide reaction, offer a step- and atom-economical approach to constructing the tetrazole core. eurekaselect.combenthamdirect.com These reactions combine multiple starting materials in a single step, minimizing waste and simplifying purification processes. eurekaselect.com

Nanocatalysis: The use of nanomaterials as catalysts in tetrazole synthesis is a rapidly growing field. rsc.org Magnetic nanocatalysts, for instance, facilitate easy separation and recycling, aligning with green chemistry principles. researchgate.net Research into novel nanocatalysts could lead to higher yields and milder reaction conditions. rsc.org

Green Solvents and Conditions: A significant push is being made toward using water-mediated or solvent-free methodologies for tetrazole synthesis. benthamdirect.com Techniques like microwave irradiation can accelerate reaction times and reduce energy consumption compared to conventional heating. researchgate.net Photochemical transformations also present an alternative pathway for synthesizing tetrazole derivatives under specific conditions. mdpi.com

| Sustainable Synthesis Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation to form a complex product. | Increased efficiency, reduced waste, step economy, simplified procedures. | eurekaselect.combenthamdirect.com |

| Nanomaterial-based Catalysis | Utilizing catalysts at the nanoscale (e.g., magnetic nanoparticles) to facilitate reactions. | High surface-area-to-volume ratio, easy recovery and reusability, high catalytic activity. | rsc.orgresearchgate.net |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions instead of conventional methods. | Rapid reaction times, improved yields, cleaner reactions. | researchgate.net |

| Solvent-Free or Aqueous Media | Conducting reactions in the absence of organic solvents or using water as the medium. | Reduced environmental impact, lower cost, enhanced safety. | benthamdirect.comnih.gov |

Development of Advanced Pharmacological Screening Assays

To fully elucidate the therapeutic potential of this compound, the development of sophisticated pharmacological screening assays is essential. The tetrazole moiety is present in numerous FDA-approved drugs with diverse biological activities, including antibacterial, antihypertensive, and anticancer properties. rsc.orgbenthamdirect.comnih.gov

Future screening efforts should move beyond conventional methods to include:

High-Throughput Screening (HTS): Implementing HTS against a wide array of biological targets, such as enzymes, receptors, and ion channels, can rapidly identify potential therapeutic applications. For example, screening libraries of tetrazole derivatives has led to the identification of potent inhibitors of Cryptococcus neoformans. researchgate.net

Target-Specific Assays: Based on the known activities of similar compounds, specific assays can be designed. Tetrazole derivatives have been investigated as G protein-coupled receptor (GPCR) agonists and inhibitors of enzymes like aldose reductase and dipeptidyl peptidase-4 (DPP-4). nih.gov Developing assays for these specific targets could reveal the potential of this compound in metabolic or inflammatory diseases.

Phenotypic Screening: This approach involves testing compounds on whole cells or organisms to identify desired phenotypic changes without pre-selecting a target. This can uncover novel mechanisms of action and unexpected therapeutic uses.

Design of Targeted Therapies and Precision Medicine Applications

The structural features of tetrazole derivatives make them ideal scaffolds for designing targeted therapies. Their ability to act as bioisosteres allows for the fine-tuning of a molecule's physicochemical properties to improve target binding and pharmacokinetic profiles. acs.orgnbinno.com

Future research in this area should focus on:

Enzyme Inhibition: Many tetrazole-containing compounds function as specific enzyme inhibitors. For example, a related pyrazole-tetrazole derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, has been shown to have antihypertensive effects through the NO/cGMP pathway. nih.govnih.gov This suggests that this compound could be explored as a scaffold for developing new cardiovascular drugs.

Anticancer Agents: Certain tetrazole derivatives have demonstrated potent antiproliferative activity by targeting tubulin, a key component in cell division. nih.gov These compounds can be designed to be highly selective for cancer cells, representing a promising strategy for treating aggressive cancers like glioblastoma. nih.gov

Precision Medicine: By understanding how genetic variations influence drug response, derivatives of this compound could be tailored for specific patient populations. This involves identifying predictive biomarkers to determine which patients are most likely to benefit from a particular tetrazole-based therapy.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. nih.govijettjournal.org Integrating these computational tools can significantly enhance the research and development of this compound and its analogues.

Key applications include:

Predictive Modeling: AI/ML algorithms can be trained on large datasets to predict the biological activities and physicochemical properties (e.g., ADME/Tox) of novel tetrazole derivatives. nih.govmdpi.com This allows for the in silico screening of virtual libraries, prioritizing the most promising compounds for synthesis and experimental testing.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the tetrazole scaffold as a starting point, these models can generate novel derivatives of this compound optimized for specific biological targets.

Target Identification and Validation: AI can analyze vast biological datasets, including genomic and proteomic data, to identify and validate new drug targets for which tetrazole derivatives may be effective. tetrascience.com For example, machine learning can predict drug-target interactions, potentially uncovering new therapeutic applications for existing compounds (drug repurposing). mdpi.comtetrascience.com

| AI/ML Application | Description | Impact on Tetrazole Research | Reference |

|---|---|---|---|

| High-Throughput Virtual Screening | Using computational models to screen large compound libraries against biological targets. | Rapidly identifies potential lead compounds from vast virtual libraries of tetrazole derivatives. | nih.govmdpi.com |

| ADME/T Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of molecules. | Reduces late-stage failures by prioritizing compounds with favorable pharmacokinetic and safety profiles. | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between the chemical structure and biological activity of compounds. | Guides the optimization of lead compounds to enhance potency and selectivity. | nih.gov |

| Generative Models for De Novo Design | AI algorithms that create new molecular structures with desired properties. | Designs novel tetrazole derivatives optimized for specific targets and properties. | ijettjournal.org |

Emerging Applications in Environmental Monitoring and Green Chemistry

Beyond pharmacology, the unique chemistry of tetrazole thiols suggests potential applications in environmental science and sustainable chemistry.

Environmental Monitoring: Tetrazole derivatives have been investigated for their coordination properties with metal ions, which can be applied to the removal of heavy metals from liquids. mdpi.com Furthermore, specific tetrazole structures have been incorporated into nanoparticle-based sensors for the detection of pesticides like organophosphates, demonstrating their potential utility in environmental monitoring systems. researchgate.net

Green Chemistry: The principles of green chemistry are central to the future of chemical synthesis. researchgate.net The development of sustainable synthetic routes for this compound, as discussed in section 9.1, is itself a key application of green chemistry. benthamdirect.combenthamdirect.com These methods reduce the environmental footprint of chemical manufacturing and contribute to a more sustainable chemical industry. eurekaselect.com Additionally, the high nitrogen content of tetrazoles makes them candidates for developing environmentally benign gas generators. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-fluorophenyl)-1H-tetrazole-5-thiol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of phenylisothiocyanate with sodium azide in aqueous medium, followed by functionalization. Alkylation reactions using chloroacetone or phenacyl bromide under reflux in PEG-400 with a catalyst (e.g., Bleaching Earth Clay, pH 12.5) yield derivatives with high purity (92–95%) after recrystallization . Optimization of solvent choice (e.g., ethanol vs. PEG-400) and temperature (70–80°C) is critical to minimize side reactions and improve yield .

- Key Tools : Thin-layer chromatography (TLC) for reaction monitoring, recrystallization in water/ethanol mixtures for purification .

Q. How is this compound characterized structurally, and what spectroscopic markers are diagnostic?

- Methodology :

- IR Spectroscopy : The thiol (-SH) group exhibits a stretch at ~2550 cm⁻¹, while the tetrazole ring shows C=N stretches at 1600–1650 cm⁻¹ .

- NMR : In NMR, the aromatic protons of the 3-fluorophenyl group appear as multiplet signals at δ 7.2–7.8 ppm. The NMR displays a distinct signal for the tetrazole C5-thiol carbon at ~150 ppm .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the compound’s coordination chemistry and ligand behavior?

- Mechanistic Insight : The electron-withdrawing fluorine atom enhances the acidity of the thiol group, facilitating deprotonation to form thiolate ligands. This promotes coordination with transition metals (e.g., Sn, Cu) to create organometallic complexes, as seen in analogous 4-hydroxyphenyl-tetrazole derivatives .

- Experimental Design : Potentiometric titration in alkaline medium quantifies deprotonation efficiency, while X-ray diffraction confirms metal-ligand binding modes .

Q. What strategies resolve contradictions in reported biological activities of tetrazole-thiol derivatives?

- Case Study : While some studies report strong antibacterial activity against E. coli and S. aureus for alkylated derivatives (e.g., A2, A13 in ), others note variability dependent on substituent electronic effects.

- Methodology :

- Structure-Activity Relationship (SAR) : Systematic modification of the thiol group (e.g., S-alkylation, oxidation to sulfones) and computational modeling (e.g., DFT for electron density mapping) clarify bioactivity trends .

- Biological Assays : Standardized MIC (Minimum Inhibitory Concentration) testing under controlled pH and temperature reduces inter-study variability .

Q. How can the thiol group be selectively functionalized without disrupting the tetrazole ring?

- Synthetic Strategy :

- Protection/Deprotection : Use of acetic anhydride to protect the thiol as a thioester, followed by alkylation or arylation, and subsequent hydrolysis .

- Microwave-Assisted Synthesis : Accelerates S-alkylation reactions (e.g., with propargyl bromide) while preserving ring integrity, achieving >90% yield in 30 minutes .

- Analytical Validation : NMR monitors disappearance of the -SH proton (δ ~1.5 ppm) post-functionalization .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound in aqueous media?

- Root Cause : Discrepancies arise from pH-dependent degradation. The compound is stable in acidic conditions (pH <5) but undergoes rapid hydrolysis in alkaline media (pH >9), forming sulfinic acid derivatives .

- Resolution : Buffered solutions (pH 6–7) and inert atmospheres (N₂) during storage mitigate decomposition .

Methodological Recommendations

Q. What advanced techniques are recommended for studying reaction mechanisms involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.